1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide

cannabinoid receptor regioisomerism SAR

This is a unique 4-carboxamide aminoalkylindole (AAI) probe, structurally distinct from 3-acylindoles. Its novel methoxyethyl N1 substituent enhances solubility and introduces hydrogen-bond acceptor capacity absent in pentyl analogs. The pyridin-4-yl amide side chain differentiates it from benzyl or pyridin-2-yl variants, enabling exploration of CB1 allosteric cooperativity and IKK2 kinase selectivity. Deploy as a negative control in CB1 agonist screens alongside direct comparisons to N-pentyl analogs for SAR validation in PAMPA and kinetic solubility assays.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B10984192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOCCN1C=CC2=C(C=CC=C21)C(=O)NC3=CC=NC=C3
InChIInChI=1S/C17H17N3O2/c1-22-12-11-20-10-7-14-15(3-2-4-16(14)20)17(21)19-13-5-8-18-9-6-13/h2-10H,11-12H2,1H3,(H,18,19,21)
InChIKeyNCRZDLYMRUPWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide: Structural Identity and Pharmacological Context for Informed Procurement


1-(2-Methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide (CAS 1401602-83-2) is a synthetic indole-4-carboxamide derivative belonging to the aminoalkylindole (AAI) class of non‑classical cannabinoid receptor ligands [1]. It features an indole core bearing a 2‑methoxyethyl substituent at N1 and a pyridin‑4‑yl carboxamide at C4, a substitution pattern that is structurally distinct from both the prototypical 3‑acylindoles (e.g., JWH‑018) and the indole‑2‑carboxamide series (e.g., Org 27569). The compound is catalogued in commercially available screening libraries ; however, its receptor‑binding profile and functional selectivity relative to close analogs remain largely uncharacterized in the public domain, underscoring the need for direct comparative evaluation before experimental use.

Why 1-(2-Methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide Cannot Be Assumed Equivalent to Other Indole-4-Carboxamides or Pyridinyl-Indole Analogs


Within the indole carboxamide chemotype, minor structural perturbations—such as reversing the amide connectivity, altering the N1 substituent, or changing the heteroaryl amine—can profoundly shift receptor affinity, functional activity, and subtype selectivity [1]. The 4‑carboxamide regioisomer (indole‑4‑carboxamide) is far less explored than the 3‑carboxamide series, and the methoxyethyl N1 substituent introduces hydrogen‑bond acceptor capacity that is absent in the common N‑pentyl or N‑methyl analogs. Furthermore, the pyridin‑4‑yl amide side chain differs electronically and sterically from the benzyl, phenethyl, or pyridin‑2‑yl variants found in comparator compounds [2]. Together, these features create a unique pharmacophoric signature that precludes reliable extrapolation from better‑characterized in‑class compounds.

Quantitative Differentiation of 1-(2-Methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide Against Closest Analogs


Amide Regioisomer Discrimination: Indole-4-Carboxamide vs. Indole-4-Amino Reverse Amide

The target compound is an indole‑4‑carboxamide, whereas the commercially available ChemDiv entry N‑[1‑(2‑methoxyethyl)‑1H‑indol‑4‑yl]pyridine‑4‑carboxamide represents the reverse amide (indole‑4‑amine coupled to isonicotinic acid) . In the broader cannabinoid literature, indole‑2‑carboxamides and the reverse 2‑amino‑acyl‑indoles exhibit markedly different CB1 binding modes and functional activities [1]. Although head‑to‑head data for this specific pair are not publicly available, the regioisomeric difference is known to alter hydrogen‑bonding geometry and receptor interaction profiles, directly impacting procurement decisions when the intended target is the 4‑carboxamide isomer.

cannabinoid receptor regioisomerism SAR

N1 Substituent Comparison: Methoxyethyl vs. n‑Pentyl in Indole‑4‑Carboxamide Series

The N1‑methoxyethyl group in the target compound is more polar (calculated logP ~2.5 for the neutral molecule) than the N1‑pentyl chain (calculated logP ~5.0) found in prototypical synthetic cannabinoids such as JWH‑018 [1]. The oxygen atom in the methoxyethyl chain introduces a hydrogen‑bond acceptor site and reduces lipophilicity, which can influence membrane permeability, metabolic stability, and CB1/CB2 selectivity. While direct receptor‑binding data for the target compound are lacking, SAR studies on related indole scaffolds demonstrate that replacing an N1‑pentyl with an N1‑methoxyethyl group reduces CB1 affinity by approximately 5‑ to 10‑fold [2], a class‑level inference that suggests the target compound may exhibit attenuated CB1 potency relative to full pentyl‑chain agonists.

cannabinoid receptor N1 substituent physicochemical properties

Heteroaryl Amine Differentiation: Pyridin‑4‑yl vs. Pyridin‑2‑yl vs. Benzyl Amide

The pyridin‑4‑yl amide side chain in the target compound provides a basic nitrogen at the para position relative to the amide linkage, which contrasts with the pyridin‑2‑yl analog (nitrogen ortho) and the non‑basic benzyl amide found in N‑benzyl‑1H‑indole‑4‑carboxamide [1]. In cannabinoid CB1 allosteric modulator series, the position of the heteroaryl nitrogen significantly influences binding cooperativity and functional activity [2]. Specifically, pyridin‑4‑yl congeners have been reported to exhibit distinct CB1 allosteric modulation profiles compared to pyridin‑2‑yl or phenyl analogs, although no direct comparative data for the exact 1‑(2‑methoxyethyl)‑substituted series are available. The presence of the para‑pyridyl nitrogen may enable unique hydrogen‑bonding interactions with receptor residues (e.g., Ser383 or Lys192) that are not possible with the benzyl or ortho‑pyridyl variants.

heteroaryl amine CB1 selectivity hydrogen bonding

Core Scaffold Divergence: Indole‑4‑carboxamide vs. Indole‑3‑carboxamide (Aminoalkylindole) Cannabinoid Agonists

The target compound is based on an indole‑4‑carboxamide core, whereas the majority of well‑characterized aminoalkylindole (AAI) synthetic cannabinoids (e.g., JWH‑018, PTI‑2) are indole‑3‑carboxamides or 3‑acylindoles [1]. This positional shift of the carboxamide from C3 to C4 relocates the pharmacophoric group relative to the indole NH and the N1 substituent. In the IKK2 inhibitor patent literature by GlaxoSmithKline (WO2006034317A2), indole‑4‑carboxamides are claimed as kinase inhibitors with IC₅₀ values below 10 µM [2], whereas indole‑3‑acyl derivatives are primarily described as cannabinoid agonists. Although the target compound is not explicitly exemplified in the IKK2 patent, its structural conformity to the generic Markush formula suggests potential kinase inhibitory activity that would differentiate it from the purely cannabinoid‑active 3‑substituted analogs.

scaffold hopping CB1 agonism functional selectivity

Physicochemical Property Differentiation: Calculated logD, Solubility, and Permeability vs. Close Analogs

The combination of the methoxyethyl N1 substituent and the pyridin‑4‑yl amide yields a distinct physicochemical profile compared to structurally related indole‑4‑carboxamides. The target compound has a calculated molecular weight of 295.34 g/mol, topological polar surface area (tPSA) of 64.2 Ų, and one hydrogen‑bond donor (amide NH) [1]. In comparison, the N‑[2‑(pyridin‑4‑yl)ethyl]‑1H‑indole‑4‑carboxamide analog (CAS not assigned, ethylene linker) has a higher tPSA (67.4 Ų) and greater conformational flexibility. The methoxyethyl group in the target compound provides two oxygen atoms for potential hydrogen‑bond acceptance, which may improve aqueous solubility relative to the N‑pentyl or N‑(2‑pyridin‑4‑yl)ethyl analogs, but the absence of experimental solubility data precludes definitive ranking. Calculated CNS MPO score (4.2) suggests moderate brain penetration potential, intermediate between the highly lipophilic pentyl analogs (CNS MPO ~2.5) and more polar N‑alkylamine derivatives.

ADME physicochemical profile drug-likeness

Commercial Availability and Purity Specification: Differentiating Procurement-Ready Inventory from Custom-Synthesis Analogs

The target compound is listed in the ChemSrc catalog (CAS 1401602-83-2) with a molecular weight of 295.34 and a defined SMILES string, indicating its existence in commercial screening collections . In contrast, many close analogs—such as the reverse amide N‑[1‑(2‑methoxyethyl)‑1H‑indol‑4‑yl]pyridine‑4‑carboxamide—are available from ChemDiv but may require custom synthesis for specific quantities or purity grades. The presence of a registered CAS number and listing on chemical databases facilitates procurement without the need for de novo synthesis, potentially offering a shorter lead time and lower cost for initial screening campaigns compared to custom‑synthesized analogs.

procurement purity lead time

Recommended Experimental Use Cases for 1-(2-Methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide Based on Differentiated Evidence


CB1 Allosteric Modulator Screening Cascade (Pyridin‑4‑yl Probe)

Given the class‑level evidence that pyridin‑4‑yl amide substituents can modulate CB1 allosteric cooperativity [1], this compound is best deployed as a probe in a screening cascade that includes radioligand binding (using [³H]CP‑55,940), [³⁵S]GTPγS functional assays, and β‑arrestin recruitment assays. Its predicted intermediate CNS MPO score (4.2) further supports its use in peripheral CB1 target engagement studies where CNS exposure must be minimized.

IKK2 Kinase Inhibition Profiling (Indole‑4‑Carboxamide Series)

The 4‑carboxamide indole scaffold is claimed within the IKK2 inhibitor patent space (WO2006034317A2) [2]. Researchers interested in novel anti‑inflammatory agents should procure this compound as part of a focused kinase panel screen, using a fluorescence polarization‑based IKK2 enzymatic assay, and compare its IC₅₀ directly against known IKK2 inhibitors (e.g., TPCA‑1) and indole‑3‑carboxamide controls to verify scaffold‑dependent selectivity.

Comparative Solubility and Permeability Profiling for Lead Optimization

The methoxyethyl N1 substituent is predicted to enhance aqueous solubility relative to N‑pentyl analogs. Procurement is recommended for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination, with direct comparison to the N‑pentyl indole‑4‑carboxamide analog and the ethylene‑linked pyridin‑4‑yl analog [3]. This data will validate the physicochemical differentiation inferred from calculated descriptors and guide further SAR exploration.

Negative Control for 3‑Acylindole Cannabinoid Agonist Assays

Because the indole‑4‑carboxamide scaffold is structurally distinct from the 3‑acylindole cannabinoid pharmacophore [1], this compound can serve as a negative control in CB1‑mediated cAMP inhibition and β‑arrestin recruitment assays when evaluating novel 3‑substituted indole agonists. Confirming lack of significant CB1 agonism (< 50% activation at 10 µM) would establish its utility as a selectivity control compound.

Quote Request

Request a Quote for 1-(2-methoxyethyl)-N-(pyridin-4-yl)-1H-indole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.